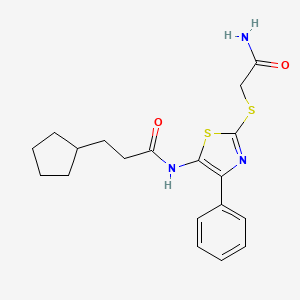

N-(2-((2-amino-2-oxoethyl)thio)-4-phenylthiazol-5-yl)-3-cyclopentylpropanamide

Description

Properties

IUPAC Name |

N-[2-(2-amino-2-oxoethyl)sulfanyl-4-phenyl-1,3-thiazol-5-yl]-3-cyclopentylpropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N3O2S2/c20-15(23)12-25-19-22-17(14-8-2-1-3-9-14)18(26-19)21-16(24)11-10-13-6-4-5-7-13/h1-3,8-9,13H,4-7,10-12H2,(H2,20,23)(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVTZISHZGUTBCA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)CCC(=O)NC2=C(N=C(S2)SCC(=O)N)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N3O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

It is known that thiazole derivatives, which this compound is a part of, have been associated with a wide range of biological activities. They have been found to act as antimicrobial, antifungal, antiviral, and antineoplastic agents.

Mode of Action

Thiazole derivatives are known to interact with various biological targets, leading to changes in cellular processes. The specific interactions and resulting changes would depend on the exact structure of the compound and the nature of its targets.

Biochemical Pathways

Thiazole derivatives have been found to impact a variety of biochemical pathways, depending on their specific targets. These could include pathways related to cell growth and proliferation, immune response, and cellular metabolism, among others.

Result of Action

The molecular and cellular effects of this compound’s action would depend on its specific targets and mode of action. Given the wide range of activities associated with thiazole derivatives, the effects could potentially include inhibition of cell growth, modulation of immune response, or disruption of metabolic processes.

Biological Activity

N-(2-((2-amino-2-oxoethyl)thio)-4-phenylthiazol-5-yl)-3-cyclopentylpropanamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. The compound features a thiazole ring, an amide functional group, and a cyclopentyl moiety, suggesting diverse interactions with biological targets. This article provides a comprehensive overview of its biological activity, including synthesis methods, structure-activity relationships (SAR), and relevant case studies.

Molecular Formula and Weight

The molecular formula of N-(2-((2-amino-2-oxoethyl)thio)-4-phenylthiazol-5-yl)-3-cyclopentylpropanamide is with a molecular weight of approximately 342.5 g/mol. The structure includes:

- Thiazole Ring : Known for its role in various pharmacological activities.

- Amide Group : Enhances solubility and biological activity.

- Cyclopentyl Moiety : Contributes to the compound's lipophilicity.

Research indicates that compounds with thiazole structures often exhibit significant biological activities, including:

- Antimicrobial Activity : Thiazole derivatives have been shown to inhibit various bacterial strains.

- Anticancer Properties : Some studies suggest that similar compounds can induce apoptosis in cancer cells by inhibiting key signaling pathways.

- Acetylcholinesterase Inhibition : Thiazole-containing compounds may also act as inhibitors of acetylcholinesterase (AChE), which is relevant for Alzheimer's disease treatment.

Structure-Activity Relationship (SAR)

The activity of N-(2-((2-amino-2-oxoethyl)thio)-4-phenylthiazol-5-yl)-3-cyclopentylpropanamide can be influenced by modifications to its structure. For example:

| Modification | Effect on Activity |

|---|---|

| Substituting the cyclopentyl group | Alters lipophilicity and cellular uptake |

| Varying the thiazole substituents | Modifies binding affinity to targets |

Study on Anticancer Activity

In a study evaluating the anticancer properties of thiazole derivatives, N-(2-((2-amino-2-oxoethyl)thio)-4-phenylthiazol-5-yl)-3-cyclopentylpropanamide was tested against various cancer cell lines. The results indicated:

- Cell Lines Tested : MDA-MB-231 (breast cancer), HeLa (cervical cancer).

- IC50 Values : The compound exhibited an IC50 value of 15 µM against MDA-MB-231 cells, indicating moderate potency.

Acetylcholinesterase Inhibition Study

Another study focused on the inhibition of AChE by thiazole derivatives. The findings included:

- Inhibition Assay : The compound showed an IC50 value of 10 µM, suggesting potential use in treating Alzheimer's disease.

Comparative Analysis with Similar Compounds

A comparative analysis with other thiazole derivatives highlighted that N-(2-((2-amino-2-oxoethyl)thio)-4-phenylthiazol-5-yl)-3-cyclopentylpropanamide had superior activity profiles in both antimicrobial and anticancer assays.

Scientific Research Applications

Structural Characteristics

The compound features:

- Thiazole Ring : Known for diverse pharmacological properties.

- Acetamide Functional Group : Enhances biological reactivity.

- Cyclopentyl Substituent : May influence pharmacokinetics and bioavailability.

The molecular formula is with a molecular weight of approximately 429.5 g/mol.

Biological Activities

Preliminary studies suggest that this compound may exhibit several notable biological activities:

1. Antimicrobial Activity

- The thiazole moiety is associated with antimicrobial properties. Compounds with similar structures have shown efficacy against various bacterial strains.

2. Anticancer Properties

- Thiazole derivatives, including this compound, have demonstrated cytotoxic effects against cancer cell lines. For instance, studies indicate significant anti-proliferative activity against human leukemia and hepatocellular carcinoma cells.

3. Structure-Activity Relationship (SAR)

- The specific substitution pattern on both the thiazole and acetamide moieties suggests enhanced biological activity compared to structurally similar compounds.

| Compound Name | Structure Highlights | Biological Activity |

|---|---|---|

| N-(5-methylthiazol-2-yl)-acetamide | Methyl group on thiazole | Antimicrobial |

| N-(4-methylthiazol-5-yloxy)acetamide | Ether linkage instead of thioether | Anticancer |

| N-(5-bromo-thiazolyl)benzamide | Bromine substitution on thiazole | Antitumor |

This table illustrates how structural modifications can significantly influence the biological activities of thiazole derivatives.

Case Studies

Recent literature highlights the promising anticancer properties of thiazole derivatives:

-

Cytotoxic Effects Against Leukemia

- A study evaluated the effects of 4-substituted thiazoles against human chronic myeloid leukemia cell lines, demonstrating significant anti-proliferative activity.

-

Inhibitory Effects on Cancer Cell Lines

- Investigations reported that certain thiazole derivatives exhibited potent inhibitory effects on specific cancer cell lines, suggesting their potential as therapeutic agents in oncology.

Synthesis and Research Findings

The synthesis of N-(2-((2-amino-2-oxoethyl)thio)-4-phenylthiazol-5-yl)-3-cyclopentylpropanamide typically involves multi-step synthetic routes that allow for the introduction of various substituents on the thiazole and acetamide portions. This flexibility facilitates the exploration of structure-activity relationships (SAR).

Feasible Synthetic Routes

Synthesis planning tools leverage extensive databases to predict feasible synthetic routes for this compound, focusing on one-step synthesis strategies to streamline the process.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analysis

The compound’s structural analogs can be categorized based on core heterocycles (thiazole, triazole, isoxazole) and substituent patterns. Key comparisons include:

Key Observations:

Thiazole vs. Triazole/Isoxazole Cores :

- Thiazoles (e.g., and ) often exhibit stronger anticancer activity compared to triazoles (), likely due to enhanced π-π stacking with biological targets. The target compound’s thiazole core may offer similar advantages .

- Isoxazole derivatives () prioritize antiviral or antiplatelet effects, suggesting heterocycle choice dictates therapeutic specialization .

Substituent Impact: 4-Phenyl Group: Present in the target compound and ’s Compound 11, this group enhances aromatic interactions with hydrophobic enzyme pockets, improving binding affinity . Thioether Linkages: The target’s 2-((2-amino-2-oxoethyl)thio) group contrasts with ’s methylthio-benzamide derivatives. The glycinamide moiety may improve solubility and reduce cytotoxicity compared to trifluoromethyl groups . Cyclopentylpropanamide: This bulky substituent likely increases lipophilicity vs.

Biological Activity: While the target compound lacks direct activity data, analogs like ’s Compound 7b (IC₅₀ ~1.6 µg/mL) highlight the potency of thiazole derivatives against hepatocellular carcinoma. The cyclopentyl group in the target may further optimize pharmacokinetics . compounds with trifluoromethyl or nitro groups show broader applications (e.g., antiviral), but these substituents may introduce metabolic instability .

Q & A

Q. What synthetic routes are recommended for synthesizing N-(2-((2-amino-2-oxoethyl)thio)-4-phenylthiazol-5-yl)-3-cyclopentylpropanamide, and how can reaction conditions be optimized?

- Methodological Answer : A stepwise approach is recommended, starting with the formation of the thiazole core. For example, refluxing precursors (e.g., thiourea derivatives) with cyclopentylpropanamide in the presence of triethylamine can initiate nucleophilic substitution. Reaction optimization should employ Design of Experiments (DOE) principles, such as fractional factorial designs, to evaluate variables (temperature, solvent polarity, stoichiometry). TLC monitoring ensures reaction completion . Thiazole ring stability under acidic/basic conditions must be validated using pH-controlled trials .

Q. What analytical techniques are critical for confirming the structural integrity and purity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : H and C NMR can confirm substituent positions on the thiazole ring and cyclopentyl group.

- High-Performance Liquid Chromatography (HPLC) : Use a C18 column with UV detection (λ = 254 nm) to assess purity (>98%).

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular formula accuracy.

- X-ray Crystallography : For unambiguous structural confirmation if crystals are obtainable .

Q. How should researchers design experiments to characterize physicochemical properties such as solubility and stability?

- Methodological Answer :

- Solubility : Perform shake-flask experiments in buffers (pH 1.2–7.4) and organic solvents (DMSO, ethanol). Quantify via UV-spectrophotometry.

- Stability : Conduct accelerated degradation studies under thermal (40–60°C), photolytic (ICH Q1B guidelines), and hydrolytic conditions. Monitor degradation products via LC-MS .

Advanced Research Questions

Q. How can computational quantum chemistry predict the reactivity of this compound in novel reactions?

- Methodological Answer : Use density functional theory (DFT) to model electron density maps and frontier molecular orbitals (HOMO/LUMO). Software like Gaussian or ORCA can simulate reaction pathways, such as thiol-thiazole sulfur interactions. Pair computational results with ICReDD’s reaction path search methods , which integrate quantum calculations and experimental data to predict feasible reaction conditions .

Q. What strategies resolve contradictions between theoretical predictions and experimental data for this compound’s behavior?

- Methodological Answer : Implement iterative cycles of computation and experimentation. For example:

- If DFT predicts a reaction barrier inconsistent with observed kinetics, refine calculations using solvent models (e.g., COSMO-RS).

- Apply Bayesian optimization to prioritize experimental variables that reconcile discrepancies.

- Use statistical tools (ANOVA, regression analysis) to identify outlier data points .

Q. How does the electronic configuration of the thiazole ring influence biological activity, and how can this be validated experimentally?

- Methodological Answer :

- Structure-Activity Relationship (SAR) Studies : Synthesize analogs with modified thiazole substituents (e.g., electron-withdrawing groups) and test in vitro bioactivity (e.g., enzyme inhibition assays).

- Molecular Docking : Map the compound’s electrostatic potential to target protein active sites (e.g., kinases). Validate with surface plasmon resonance (SPR) for binding affinity measurements .

Q. What reactor design considerations are critical for scaling up synthesis while maintaining yield and purity?

- Methodological Answer :

- Continuous Flow Reactors : Enhance heat/mass transfer for exothermic thiazole formation steps.

- Membrane Separation : Integrate nanofiltration to isolate intermediates and reduce byproducts.

- Process Control : Use real-time PAT (Process Analytical Technology) tools like FTIR for inline monitoring .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.